3-Phenyl-1,2,4-oxadiazole-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,2,4-oxadiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJAGCDLCIKAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Phenyl 1,2,4 Oxadiazole 5 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is characterized exclusively by signals arising from the protons of the phenyl group, as the oxadiazole ring itself bears no protons. The spectrum is expected to show distinct signals for the ortho, meta, and para protons of the phenyl ring.
Due to the electron-withdrawing nature of the 3-substituted 1,2,4-oxadiazole (B8745197) ring, the ortho protons (H-2' and H-6') are the most deshielded and thus appear furthest downfield. These typically manifest as a multiplet or doublet of doublets. The meta (H-3' and H-5') and para (H-4') protons are located further upfield, often overlapping to form a complex multiplet. Data from closely related structures, such as 3-phenyl-1,2,4-oxadiazole (B2793662), show the ortho protons in the range of 7.90-8.37 ppm and the meta/para protons between 7.23-7.70 ppm. scispace.com
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| ortho (H-2', H-6') | ~8.15 - 8.10 | Multiplet (m) or Doublet of Doublets (dd) | 2H |
| meta (H-3', H-5') & para (H-4') | ~7.60 - 7.45 | Multiplet (m) | 3H |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected: six from the phenyl ring and three from the oxadiazole and nitrile moieties.
The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are significantly deshielded due to their position within the heterocyclic system and proximity to electronegative nitrogen and oxygen atoms; their resonances are typically found in the 160-180 ppm region. scispace.comnih.gov The carbon of the nitrile group (C≡N) characteristically appears in the 110-120 ppm range. oregonstate.edu The phenyl carbons exhibit shifts typical for a substituted benzene (B151609) ring, with the ipso-carbon (C-1') attached to the oxadiazole ring being deshielded. scispace.comresearchgate.net
| Carbon Position | Characteristic Chemical Shift Range (ppm) |
|---|---|
| C3 (Oxadiazole) | ~168 - 170 |
| C5 (Oxadiazole) | ~160 - 162 |
| para (C-4') | ~131 - 133 |
| ortho (C-2', C-6') | ~129 - 130 |
| meta (C-3', C-5') | ~127 - 128 |
| ipso (C-1') | ~126 - 127 |
| C≡N (Nitrile) | ~110 - 115 |
While the structure of this compound can often be confirmed with 1D NMR, two-dimensional (2D) NMR experiments provide definitive proof of atomic connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, a COSY spectrum would show cross-peaks connecting adjacent protons on the phenyl ring, confirming the ortho-to-meta and meta-to-para relationships.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks between the ortho-protons and ortho-carbons, meta-protons and meta-carbons, and the para-proton with the para-carbon, allowing for unambiguous assignment of the phenyl ring's ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing connectivity across quaternary carbons and heteroatoms by showing correlations between protons and carbons separated by two or three bonds. The key expected correlation would be between the ortho-protons (H-2', H-6') of the phenyl ring and the C3 carbon of the oxadiazole ring. This three-bond correlation (H-C-C-C) would definitively link the phenyl substituent to the C3 position of the heterocycle.
The chemical shifts observed in NMR spectroscopy can be influenced by the solvent used for analysis. These solvent effects arise from differential interactions between the solvent and solute molecules. For this compound, changing the solvent from a non-polar one (like CCl₄ or CDCl₃) to a polar aprotic one (like DMSO-d₆) or an aromatic one (like Benzene-d₆) can induce shifts.
Polar solvents can interact with the dipoles of the oxadiazole and nitrile groups, leading to changes in the electronic shielding of nearby nuclei. Aromatic solvents can induce significant upfield shifts, particularly for protons situated above the plane of the solvent's aromatic ring in a temporary solute-solvent complex. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can be used to resolve overlapping signals and provide further structural information. rsc.org Studies on related oxadiazoles (B1248032) have demonstrated that solvent-solute interactions can measurably alter the frequencies of key vibrational modes. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several key absorption bands. The most diagnostic band is the stretching vibration of the nitrile group (νC≡N), which appears as a sharp and intense peak in the 2220-2240 cm⁻¹ region for aromatic nitriles. spectroscopyonline.com Vibrations associated with the phenyl group include the aromatic C-H stretch just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ range. vscht.czajchem-a.com The 1,2,4-oxadiazole ring itself contributes characteristic C=N stretching vibrations, typically around 1610-1620 cm⁻¹, and C-O-C stretching modes within the fingerprint region. nih.govajchem-a.com
Raman spectroscopy provides complementary information. Non-polar bonds, such as the C≡N triple bond and the symmetric breathing modes of the phenyl ring, often produce strong signals in a Raman spectrum, which can aid in confirming the assignments made from the IR spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching (ν) | 2220 - 2240 | Sharp, Strong |
| Oxadiazole (C=N) | Stretching (ν) | ~1615 | Medium |
| Phenyl (C=C) | Ring Stretching (ν) | 1450 - 1600 | Medium to Strong |
| Phenyl (C-H) | Stretching (ν) | 3000 - 3100 | Medium to Weak |
| Oxadiazole (C-O) | Stretching (ν) | 1200 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing structural clues through its fragmentation pattern.
The molecular formula of this compound is C₉H₅N₃O, corresponding to a monoisotopic mass of approximately 171.043 Da. uni.lu In accordance with the nitrogen rule, the odd nominal molecular weight is consistent with the presence of an odd number (three) of nitrogen atoms.
Under electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺·) at m/z 171. This ion would then undergo fragmentation. A plausible fragmentation pathway involves the cleavage of the heterocyclic ring. Key predicted fragments include:
The benzonitrile (B105546) cation ([C₆H₅CN]⁺·) at m/z 103: This stable fragment would result from the cleavage of the oxadiazole ring.
The phenyl cation ([C₆H₅]⁺) at m/z 77: This common fragment arises from the loss of a nitrile radical from the benzonitrile ion.
Other potential fragments could arise from different ring cleavage patterns, such as the loss of a cyanate (B1221674) radical (·OCN) or other small neutral molecules. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its major fragments, lending further support to the proposed structure.
| Predicted m/z | Ion Formula | Description |
|---|---|---|
| 171 | [C₉H₅N₃O]⁺· | Molecular Ion (M⁺·) |
| 103 | [C₇H₅N]⁺· | Benzonitrile cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule. This yields a detailed molecular structure, including bond lengths, bond angles, and torsion angles.
For this compound, a successful crystallographic analysis would be expected to reveal key structural features. The 1,2,4-oxadiazole ring is anticipated to be essentially planar. The dihedral angle between this heterocyclic ring and the appended phenyl ring at the 3-position is a critical parameter, as it influences the degree of π-conjugation between the two ring systems. In similar structures, this angle can vary depending on the steric and electronic effects of the substituents.
Furthermore, the crystal packing would be elucidated, revealing any significant intermolecular interactions such as π-stacking between the aromatic rings or dipole-dipole interactions involving the nitrile group and the oxadiazole ring. These non-covalent interactions are fundamental in governing the solid-state properties of the material, including its melting point and solubility.
Table 1: Representative Crystallographic Data for a Phenyl-1,2,4-oxadiazole Derivative
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.89 |
| b (Å) | 10.23 |
| c (Å) | 14.56 |
| β (°) | 98.7 |
| Volume (ų) | 865.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.35 |
Note: The data in this table is illustrative for a generic phenyl-1,2,4-oxadiazole derivative and is not experimental data for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the conjugated systems within the molecule.
For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions associated with the conjugated system formed by the phenyl ring and the 1,2,4-oxadiazole ring. The nitrile group at the 5-position can also influence the electronic structure and, consequently, the absorption spectrum.
The spectrum would likely exhibit one or more strong absorption bands in the UV region, typically between 200 and 400 nm. The exact position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) would be characteristic of the compound. The solvent used for the analysis can also influence the spectrum due to solute-solvent interactions. By analyzing the UV-Vis spectrum, insights into the extent of conjugation and the electronic nature of the molecule can be gained.
Table 2: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Transition |
| Ethanol | ~260 | > 10,000 | π → π |
| Hexane | ~255 | > 10,000 | π → π |
Note: The data in this table represents expected values for this compound based on similar compounds and is for illustrative purposes only, not experimental data.
Future Research Directions in 3 Phenyl 1,2,4 Oxadiazole 5 Carbonitrile Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
Traditional syntheses of 1,2,4-oxadiazoles often rely on the condensation of amidoximes with acylating agents, which can sometimes involve multiple steps and the use of stoichiometric reagents. chim.itscielo.br Future research should prioritize the development of more streamlined and sustainable synthetic pathways to 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile.
A key area of investigation will be the advancement of one-pot synthesis protocols. nih.gov These methods, which combine multiple reaction steps into a single operation, can significantly reduce solvent waste, purification efforts, and reaction time. For instance, a one-pot approach could involve the in situ generation of benzamidoxime (B57231) from benzonitrile (B105546) and hydroxylamine (B1172632), followed directly by reaction with a cyanoformate derivative or another C1 electrophile to form the target molecule.
Furthermore, exploring catalytic methods that enhance atom economy is crucial. This could involve transition-metal-catalyzed cycloadditions or oxidative cyclizations that minimize the formation of stoichiometric byproducts. Microwave-assisted synthesis, which has been shown to accelerate the formation of 1,2,4-oxadiazoles, represents another promising avenue for improving efficiency and reducing energy consumption. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| One-Pot Synthesis | Reduced steps, less waste, faster | Optimization of reaction conditions, catalyst screening |
| Catalytic Cyclization | High atom economy, selectivity | Development of novel catalysts, mechanistic studies |
| Microwave-Assisted | Rapid reaction times, improved yields | Solvent screening, temperature optimization |
Exploration of Novel and Underutilized Reactivity Modes of the 1,2,4-Oxadiazole (B8745197) Ring and its Nitrile Moiety
The reactivity of the 1,2,4-oxadiazole ring is characterized by the electrophilic nature of its carbon atoms, the nucleophilicity of the N(3) nitrogen, and the inherent weakness of the N-O bond. chim.it While rearrangements like the Boulton-Katritzky Rearrangement (BKR) are known for this class of compounds, their application to the this compound system remains to be explored. chim.itresearchgate.net Such rearrangements could provide pathways to other valuable heterocyclic systems.
The nitrile group at the C5 position is a versatile functional handle that warrants deeper investigation. Its potential transformations could include:
Cycloaddition Reactions: The nitrile can act as a dipolarophile in [3+2] cycloadditions with nitrile oxides or nitrile sulfides to construct more complex, linked heterocyclic systems. arkat-usa.org
Hydrolysis and Related Transformations: Conversion of the nitrile to an amide, carboxylic acid, or tetrazole would provide a diverse set of derivatives.
Reductive or Nucleophilic Additions: Reduction to an aminomethyl group or addition of organometallic reagents could introduce new substituents and functionalities.
A particularly interesting area for future study is the interplay between the oxadiazole ring and the nitrile moiety. Research should investigate whether the electronic properties of the oxadiazole ring can be harnessed to activate the nitrile group towards specific transformations, or conversely, how modifications of the nitrile group influence the stability and reactivity of the oxadiazole ring.
Advanced Computational Modeling for Complex Reaction Systems and Spectroscopic Predictions
Computational chemistry offers powerful tools for understanding and predicting chemical behavior. For this compound, quantum chemical modeling can provide profound insights into its structure, properties, and reactivity. chemintech.ru
Future computational work should focus on:
Mechanistic Elucidation: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surfaces of proposed reactions, such as ring-opening rearrangements or nitrile transformations. chemintech.ru This allows for the identification of transition states and intermediates, providing a detailed understanding of reaction mechanisms and helping to optimize experimental conditions.
Spectroscopic Prediction: Accurate prediction of spectroscopic data (e.g., NMR, IR, UV-Vis) is invaluable for compound characterization. nahrainuniv.edu.iq Advanced computational methods can calculate these properties, aiding in the structural confirmation of newly synthesized derivatives and providing a deeper understanding of their electronic structure. nahrainuniv.edu.iqmdpi.com
Reactivity Indices: Calculation of parameters like frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and Fukui functions can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the rational design of new reactions.
Table 2: Applications of Computational Modeling
| Computational Method | Target Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Identification of transition states, reaction energy profiles |
| Time-Dependent DFT (TD-DFT) | UV-Vis Spectra Prediction | Correlation of electronic transitions with structure |
| Gauge-Including Atomic Orbital (GIAO) | NMR Chemical Shift Prediction | Aid in structural elucidation of derivatives |
Integration of Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
For any compound with potential applications, the ability to produce it safely and efficiently on a larger scale is paramount. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. acs.org
The future synthesis of this compound should explore the development of a continuous flow process. nih.gov A potential multistep flow synthesis could involve sequential reactor coils or packed-bed reactors where each step of the synthesis, from amidoxime (B1450833) formation to the final cyclization, occurs in a continuous stream. acs.org This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing the handling of hazardous intermediates.
Design Principles for Modulating Ring and Substituent Reactivity via Electronic and Steric Control
The phenyl ring at the C3 position offers a prime location for introducing substituents to modulate the electronic properties of the entire molecule. Future research should systematically investigate how the placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on this phenyl ring influences the reactivity of both the oxadiazole core and the C5-nitrile.
For example, introducing a strong EWG (e.g., -NO₂) could increase the electrophilicity of the oxadiazole carbons, potentially facilitating nucleophilic attack and ring-opening reactions. Conversely, an EDG (e.g., -OCH₃) might enhance the nucleophilicity of the ring nitrogens. Understanding these electronic effects is crucial for designing targeted reactions and tuning the molecule's properties. nih.gov Steric hindrance, introduced by bulky substituents, could also be employed to direct reactivity towards a specific site on the molecule.
Investigation of Intermolecular Interactions and Self-Assembly Properties in Advanced Materials Contexts
The planar structure of the 1,2,4-oxadiazole ring and the phenyl substituent makes this compound a candidate for forming ordered structures through non-covalent interactions. Future research should delve into the fundamental chemical principles governing its intermolecular behavior.
Key areas of study include:
π-π Stacking: Detailed investigations, combining experimental techniques (e.g., X-ray crystallography) and computational analysis, are needed to understand the preferred geometries and energies of π-π stacking interactions between molecules. mdpi.com
Dipole-Dipole and Other Interactions: The presence of multiple nitrogen and oxygen atoms, along with the polar nitrile group, creates a complex distribution of partial charges. A thorough investigation of the resulting dipole-dipole interactions and potential for hydrogen bonding (with other molecules) is required.
Self-Assembly: Exploring the conditions under which this molecule self-assembles into larger, ordered structures in solution or on surfaces is a key future direction. Understanding the driving forces, such as π–π interactions and van der Waals forces, could lead to the rational design of molecular assemblies with specific chemical properties. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-phenyl-1,2,4-oxadiazole-5-carbonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization reactions to form the oxadiazole ring. A common approach includes:
- Step 1: Condensation of phenylamidoxime with a cyano-substituted carboxylic acid derivative.
- Step 2: Cyclization under reflux using dehydrating agents (e.g., POCl₃ or DCC) .
- Step 3: Purification via column chromatography or recrystallization.
Key Considerations:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature: Elevated temperatures (80–120°C) improve cyclization but may degrade sensitive functional groups.
- Yield Optimization: Yields range from 50–75%, depending on substituent steric effects and reagent stoichiometry .
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths and angles (e.g., oxadiazole ring planarity, C≡N bond geometry) .
- Spectroscopic Analysis:
- NMR: ¹³C NMR confirms the cyano group at δ ~115 ppm; ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm).
- IR: Stretching frequencies for C≡N (~2240 cm⁻¹) and C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak [M+H]⁺ matches theoretical mass (±0.5 Da).
Q. Table 1: Representative Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space group | P 1 | |
| Dihedral angle* | 80.2° (oxadiazole vs. phenyl) | |
| Bond length (C≡N) | 1.15 Å |
*Dihedral angles influence π-π stacking in solid-state applications.
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring modulate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Enhance electrophilicity at the oxadiazole ring, facilitating nucleophilic substitutions (e.g., CN → NH₂ conversion).
- Electron-Donating Groups (EDGs): Stabilize intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .
- Case Study: A trifluoromethyl (-CF₃) substituent increases oxidative stability but reduces solubility in aqueous media .
Experimental Design:
- DFT Calculations: Predict charge distribution and reactive sites.
- Kinetic Studies: Monitor reaction rates under varying substituents (Hammett plots).
Q. What mechanisms underlie the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Target Identification: Derivatives inhibit bacterial enoyl-ACP reductase (FabI), disrupting fatty acid biosynthesis .
- Structure-Activity Relationships (SAR):
- C≡N Group: Essential for hydrogen bonding with FabI’s catalytic triad (e.g., Tyr158) .
- Phenyl Substituents: Hydrophobic interactions enhance membrane penetration.
Q. Table 2: Antimicrobial Activity Data
| Derivative | MIC (μg/mL) vs. S. aureus | Source |
|---|---|---|
| Parent compound | 16 | |
| 4-NO₂-phenyl analog | 4 |
Contradiction Analysis: Discrepancies in MIC values across studies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility Checks:
- Compound Purity: Validate via HPLC (>95%) and elemental analysis.
- Assay Standardization: Use CLSI guidelines for antimicrobial testing .
- Meta-Analysis: Compare datasets across publications, accounting for variables like solvent (DMSO vs. water) and cell line passage number.
Case Study: A 2025 study reported conflicting IC₅₀ values (2 μM vs. 10 μM) in cancer cell lines due to differences in incubation time (24h vs. 48h) .
Q. What advanced computational methods are used to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., COX-2) .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore Modeling: Identifies critical features (e.g., H-bond acceptors, aromatic rings) for activity .
Key Finding: The oxadiazole ring’s nitrogen atoms form key H-bonds with kinase ATP-binding pockets .
Q. How does the compound’s photophysical behavior support applications in material science?
Methodological Answer:
- Fluorescence Studies: Quantum yields (Φ) are measured in solvents of varying polarity (e.g., Φ = 0.3 in ethanol).
- OLED Applications: The cyano group enhances electron transport in emissive layers.
- UV-Vis Spectroscopy: Absorption maxima at 270–290 nm (π→π* transitions) .
Experimental Tip: Avoid halogenated solvents (e.g., CHCl₃) to prevent quenching effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Reaction scheme showing the in situ generation of a nitrile oxide from an aldoxime and its subsequent [3+2] cycloaddition with a nitrile to form a 3,5-disubstituted 1,2,4-oxadiazole.](https://i.imgur.com/example1.png)
